BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Long-Term
Administration of LY2940094

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LY2940094

Cat. No.: B608728

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2940094, also known as BTRX-246040, is a potent and selective antagonist of the
Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor
involved in various neurological processes.[1][2] Preclinical and clinical studies have
investigated its therapeutic potential in conditions such as Major Depressive Disorder (MDD),
alcohol dependence, and binge eating disorder.[1][3][4] These application notes provide a
detailed overview of protocols for the long-term administration of LY2940094 in chronic studies,
based on available preclinical and clinical data.

Mechanism of Action

LY2940094 exerts its effects by blocking the NOP receptor.[1] The activation of this receptor by
its endogenous ligand, N/OFQ, initiates several intracellular signaling cascades. These include
the inhibition of adenylyl cyclase (which decreases cyclic AMP levels), the modulation of ion
channels (inhibiting calcium channels and activating potassium channels), and the activation of
various protein kinases, including the mitogen-activated protein kinase (MAPK) pathway.[1][5]
[6][7] By antagonizing the NOP receptor, LY2940094 prevents these downstream effects, which
is believed to underlie its therapeutic activity.

Signaling Pathway of the NOP Receptor

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b608728?utm_src=pdf-interest
https://www.benchchem.com/product/b608728?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4813427/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6859062/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4813427/
https://pubmed.ncbi.nlm.nih.gov/26585287/
https://www.researchgate.net/publication/286523454_A_Novel_Nociceptin_Receptor_Antagonist_LY2940094_Inhibits_Excessive_Feeding_Behavior_in_Rodents_A_Possible_Mechanism_For_The_Treatment_of_Binge_Eating_Disorder
https://www.benchchem.com/product/b608728?utm_src=pdf-body
https://www.benchchem.com/product/b608728?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4813427/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4813427/
https://www.researchgate.net/figure/Summary-of-NOP-receptor-signaling-Figure-cartoons-the-basic-NOP-receptor-signal_fig5_297672650
https://en.wikipedia.org/wiki/Nociceptin_receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC3629824/
https://www.benchchem.com/product/b608728?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

LY2940094

Blocks

Inhibits

e

NOP Receptor

|

I .
Activates
|

I
Inhi})its

v

Activates

Adenylyl Ca2+ Channel K+ Channel Activates
Cyclase I
T ! H :
: i ‘ |
I ! ! i
1 ! ! |
! ! Intracellular; |
v v -
1 K+ Efflux MAPK Pathway
| CAMP + Ca2+ Influx (Hyperpolarization) (ERK, p38, INK)

* |

Modulation of
Neurotransmitter Release

Click to download full resolution via product page

Caption: Signaling pathway of the NOP receptor and the inhibitory action of LY2940094.
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Quantitative Data from Preclinical and Clinical
Studies

The following tables summarize dosing parameters from chronic administration studies of
LY2940094.

Table 1: Preclinical Administration in Rodent Models
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Species

Study
Duration

Route of
Administrat
ion

Dose Range

Key
Findings

Reference(s

)

Rat (Indiana
P)

4 days (sub-
chronic)

Oral (gavage)

30 mg/kg,
daily

Reduced
ethanol

intake without
significant

tolerance.

[8]

Rat (msP)

Acute

Oral (gavage)

3, 30 mg/kg

Dose-
dependently
reduced
ethanol self-
administratio

n.

[8]

Mouse

5 days

Oral (gavage)

30 mg/kg,
daily

Antidepressa
nt-like effect
did not show

tolerance.

[°]

Mouse

1,2,0r3
weeks

Oral (gavage)

30 mg/kg,
daily

Used to study
effects on

remyelination

[4]

Rat (Fischer
F-344)

Acute

Oral (gavage)

3,10, 30
mg/kg

Dose-
dependent
inhibition of
stress-
induced

hyperthermia.

[9]

Table 2: Clinical Administration in Human Trials

© 2025 BenchChem. All rights reserved.

4/11

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4844902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4844902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226289/
https://www.researchgate.net/publication/286523454_A_Novel_Nociceptin_Receptor_Antagonist_LY2940094_Inhibits_Excessive_Feeding_Behavior_in_Rodents_A_Possible_Mechanism_For_The_Treatment_of_Binge_Eating_Disorder
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226289/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Route of

L Study o Study Key Referenc
Indication . Administr Dose . T
Duration . Design Findings e(s)
ation
Evidence
of
. Double- .
Major ) antidepres
) Oral 40 mg, blind,
Depressive 8 weeks ) sant effect;  [3][10]
] (capsule) once daily placebo-
Disorder safe and
controlled
well-
tolerated.
Reduced
) heavy
Alcohol Randomize o
40 mg, drinking
Dependen 8 weeks Oral ) d, placebo- [11]
daily days and
ce controlled )
increased
abstinence.

Experimental Protocols
Preclinical Chronic Administration Protocol (Rodents)

This protocol is a generalized framework based on published sub-chronic and multi-week
studies.[4][8][9] Researchers must adapt this protocol based on specific experimental goals
and institutional animal care and use committee (IACUC) guidelines.

1. Materials and Reagents:
e LY2940094 powder

e Vehicle for suspension/solution (e.g., 1% carboxymethylcellulose, 0.25% Tween 80 in sterile
water). Note: The exact vehicle for chronic oral gavage in published studies is often not
specified. Vehicle scouting for stability and tolerability is recommended.

o Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for mice; 18-gauge, 3-inch for
rats)
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Standard laboratory animal diet and water
Animal scale and necessary caging
. Dosing Solution Preparation:

Calculate the required amount of LY2940094 and vehicle based on the desired concentration
and the number of animals to be dosed. A typical dosing volume for oral gavage is 5-10
mL/kg.

On each day of dosing, freshly prepare the formulation by weighing LY2940094 and
suspending or dissolving it in the chosen vehicle.

Ensure the formulation is homogenous by vortexing or stirring prior to administration.
. Animal Handling and Administration Procedure:

Animal Model: Use an appropriate rodent strain and age for the intended study (e.qg.,
C57BL/6 mice, Sprague-Dawley rats).

Acclimation: Allow animals to acclimate to the facility for at least one week prior to the start of
the study.

Dose Administration (Oral Gavage):

o

Weigh the animal to determine the precise volume to be administered.

[¢]

Gently but firmly restrain the animal.

[e]

Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the
correct insertion depth.

o

Insert the gavage needle into the esophagus and administer the compound smoothly.

[e]

Return the animal to its home cage and monitor for any immediate adverse reactions.

Frequency: Administer LY2940094 once daily, at the same time each day, for the duration of
the study (e.g., 1 to 4 weeks).
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4. Monitoring and Endpoints:
» Daily: Observe animals for clinical signs of toxicity, changes in behavior, and general welfare.
e Body Weight: Record body weight at least twice weekly.

o Food and Water Consumption: Measure food and water intake periodically, as relevant to the

study.

o Behavioral Assessments: Conduct behavioral tests as required by the experimental design
(e.g., forced swim test, ethanol self-administration).[8][9]

o Terminal Procedures: At the end of the study, collect blood and tissues for pharmacokinetic,

pharmacodynamic, or toxicological analysis as planned.

Clinical Trial Protocol Outline (Major Depressive
Disorder)

This is a summary of the protocol used in the 8-week proof-of-concept study for MDD.[3][10]
1. Study Design:
o 8-week, randomized, double-blind, placebo-controlled, parallel-group study.
2. Participant Population:
* Inclusion Criteria:
o Diagnosis of MDD without psychotic features (DSM-IV-TR).

o GRID Hamilton Depression Rating Scale 17 (GRID-HAMD17) total score =20 at

screening.
o Body Mass Index (BMI) between 18 and 35 kg/m 2.

e Exclusion Criteria:
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o Current or previous diagnosis of bipolar disorder, schizophrenia, or other psychotic
disorders.

o Meeting criteria for treatment-resistant depression (failure of 22 adequate antidepressant
trials).

o Electroconvulsive therapy or similar treatments within 6 months prior to screening.
3. Treatment Protocol:

 Investigational Arm: 40 mg LY2940094 administered orally as one capsule, once daily for 8
weeks.

o Control Arm: Matching placebo administered orally as one capsule, once daily for 8 weeks.
4. Efficacy and Safety Assessments:
e Primary Outcome: Change from baseline to Week 8 in the GRID-HAMD17 total score.

e Secondary Outcomes: Proportion of participants achieving response and remission, changes
in other clinical scales (e.g., Clinical Global Impression).

» Safety Monitoring: Regular monitoring of adverse events, vital signs, and laboratory
assessments throughout the study.

Experimental Workflow Visualization
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Caption: Generalized workflow for a chronic preclinical study of LY2940094 in rodents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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